2-Carboethoxy-3'-thiomorpholinomethyl benzophenone
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone is C21H23NO3S . Its InChI Code is 1S/C21H23NO3S/c1-2-25-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . The molecular weight is 369.48 .Physical and Chemical Properties Analysis
The boiling point of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone is 509.1ºC at 760 mmHg . Its flash point is 261.7ºC . The density is 1.2g/cm³ . It has 5 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Antitumor Activity
Research by Kumazawa et al. (1997) highlights the synthesis and screening of novel benzophenone derivatives for cytotoxic and antitumor activity. The study utilized Friedel-Crafts condensation to construct benzophenone skeletons, finding that morpholino and thiomorpholino benzophenones exhibited potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. Certain compounds demonstrated significant antitumor activity in mice, suggesting the potential of benzophenone derivatives in cancer therapy (Kumazawa et al., 1997).
Photocrosslinking for Biomedical Applications
Li et al. (2019) explored the photocrosslinking of benzophenone functionalized poly(2-ethyl-2-oxazoline) nanofibers obtained by aqueous electrospinning, aiming for applications in drug delivery and tissue engineering. The study demonstrated that photocrosslinking increases the water stability of the nanofibers, which is crucial for their application in the biomedical field (Li et al., 2019).
Photochemical Properties for Bioconjugation
Dormán et al. (2016) reviewed the applications of benzophenone photochemistry in biological chemistry, highlighting its use for binding/contact site mapping of ligand-protein interactions, proteome profiling, and bioconjugation. The unique photochemical properties of benzophenone derivatives facilitate the light-directed covalent attachment of biomolecules, offering a versatile tool for bioorganic chemistry and material science (Dormán et al., 2016).
Environmental Degradation and Toxicity Assessment
Cao et al. (2021) investigated the chemical oxidation of benzophenone-3 (BP-3) by potassium permanganate, providing insights into degradation products, reaction pathways, and toxicity assessment. The study found that the oxidation process significantly reduces the acute and chronic toxicities of BP-3, suggesting an effective method for removing this compound from water sources (Cao et al., 2021).
Synthesis and Material Science
Neue et al. (2013) described the use of 2-isocyanoacetophenone for the formation of various heterocyclic systems, including a novel class of 3,4-dihydroquinazoline derivatives and their oxidation products. This study emphasizes the versatility of benzophenone derivatives in synthesizing complex molecular structures for potential applications in material science and organic chemistry (Neue et al., 2013).
Mechanism of Action
The mechanism of action for 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone is not specified in the search results. Its use in scientific research suggests that it may have potential applications in various fields.
Properties
IUPAC Name |
ethyl 2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFTYNPVLYUKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643359 | |
Record name | Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-90-8 | |
Record name | Ethyl 2-[3-(4-thiomorpholinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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